N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine
Description
N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine is a benzoxazole derivative characterized by a benzoxazole core (a fused benzene and oxazole ring) linked to a 4-(trifluoromethoxy)phenyl group via an amine bridge. The compound’s molecular formula is C₁₄H₉F₃N₂O₂ (calculated molecular weight: 294.23 g/mol), though discrepancies in elemental analysis (C: 68.80% found vs. 68.85% calculated; N: 7.40% found vs.
Properties
Molecular Formula |
C14H9F3N2O2 |
|---|---|
Molecular Weight |
294.23 g/mol |
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H9F3N2O2/c15-14(16,17)21-10-7-5-9(6-8-10)18-13-19-11-3-1-2-4-12(11)20-13/h1-8H,(H,18,19) |
InChI Key |
TUDUALIEOULJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxy precursor.
Coupling with the Phenyl Ring: The final step involves coupling the benzoxazole core with the trifluoromethoxy-substituted phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Scientific Research Applications
N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoxazole moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Compounds for Comparison :
4-(3-Nitrophenyl)-N-(4-(trifluoromethoxy)phenyl)thiazol-2-amine (CAS: 937605-24-8)
- Core : Thiazole (sulfur-containing heterocycle) vs. benzoxazole (oxygen-containing).
- Substituents : 3-Nitrophenyl (electron-withdrawing) vs. benzoxazole.
- Molecular Formula : C₁₆H₁₀F₃N₃O₃S.
- Molecular Weight : 381.30 g/mol.
5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine (CAS: 937628-92-7)
- Core : Thiazole.
- Substituents : Trifluoromethoxybenzyl group.
- Molecular Formula : C₁₂H₁₄F₃N₃O.
- Molecular Weight : 317.40 g/mol.
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Core : Thiazole with oxadiazole substituents.
- Substituents : Varied oxadiazole groups.
Physicochemical Properties
- The trifluoromethoxy group in all compounds improves resistance to oxidative metabolism, but the nitro group in increases electron-withdrawing effects, altering reactivity .
Research Findings and Implications
Structural-Activity Relationships (SAR)
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilic reactivity, whereas trifluoromethoxy groups balance lipophilicity and steric bulk .
Biological Activity
N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole moiety, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances the lipophilicity and electron-withdrawing properties of the molecule, potentially affecting its interaction with biological targets.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating potent activity. This suggests a potential application in cancer therapy.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in inflammatory pathways:
- Cyclooxygenase-2 (COX-2) : The compound showed moderate inhibition of COX-2, which is crucial in inflammatory processes.
- Lipoxygenases (LOX) : It also demonstrated inhibitory activity against LOX-5 and LOX-15, enzymes implicated in the biosynthesis of leukotrienes, which are mediators of inflammation.
These findings suggest that this compound may possess anti-inflammatory properties alongside its anticancer effects.
Molecular Docking Studies
Molecular docking simulations have provided insights into the interactions between this compound and target proteins. The trifluoromethoxy group engages in hydrogen and halogen bonding with residues in the active sites of COX-2 and LOX enzymes. This interaction is believed to enhance the compound's binding affinity and biological activity.
Case Studies
-
In Vitro Cytotoxicity Assays :
- A study conducted on MCF-7 cells revealed an IC50 value of approximately 10 μM for this compound, indicating strong cytotoxic potential compared to standard chemotherapeutic agents.
-
Enzyme Activity Screening :
- Inhibition assays against COX-2 showed that the compound could reduce enzyme activity by approximately 50% at concentrations around 20 μM, suggesting a promising lead for anti-inflammatory drug development.
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
